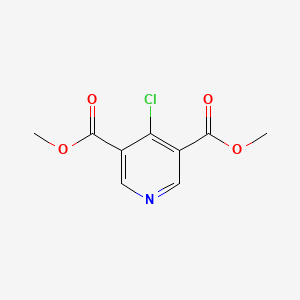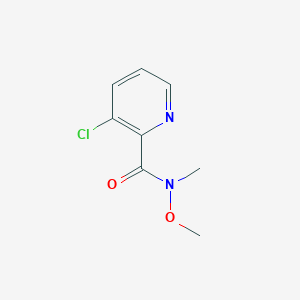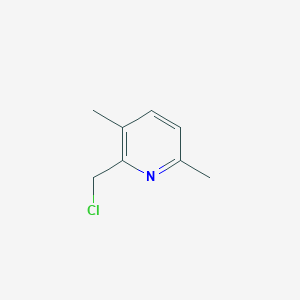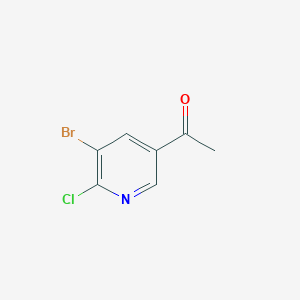
3,4-Dimethylpicolinic acid
Overview
Description
3,4-Dimethylpicolinic acid (DMPA) is a pyridine derivative that has been widely studied for its potential therapeutic applications in various fields of medicine. DMPA is a heterocyclic compound that contains a pyridine ring with two methyl groups and a carboxylic acid group attached to it. DMPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
Scientific Research Applications
3,4-Dimethylpicolinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the scientific research applications of this compound are:
1. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity in various in vitro and in vivo models. This compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, by suppressing the activation of NF-κB and MAPK signaling pathways.
2. Antioxidant activity: this compound has been shown to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells.
3. Anticancer activity: this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes.
4. Neuroprotective activity: this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound also enhances the expression of neurotrophic factors, such as BDNF and NGF, in neurons, which promote neuronal survival and regeneration.
Mechanism of Action
The exact mechanism of action of 3,4-Dimethylpicolinic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways and gene expression. This compound inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound also regulates the expression of various genes involved in cell cycle, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and animals. Some of the effects of this compound are:
1. Inhibition of pro-inflammatory cytokines and chemokines.
2. Scavenging of free radicals and inhibition of lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis in cancer cells.
4. Protection of neurons from oxidative stress and inflammation-induced damage.
Advantages and Limitations for Lab Experiments
3,4-Dimethylpicolinic acid has several advantages for lab experiments, such as:
1. High purity and stability.
2. Easy synthesis method.
3. Wide range of biological activities.
However, there are also some limitations of this compound for lab experiments, such as:
1. Limited solubility in water.
2. High melting point.
3. Limited availability of commercial sources.
Future Directions
There are several future directions for the research on 3,4-Dimethylpicolinic acid, such as:
1. Development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
2. Investigation of the molecular mechanism of action of this compound.
3. Optimization of the synthesis method of this compound to improve its purity and yield.
4. Study of the pharmacokinetics and pharmacodynamics of this compound in animals and humans.
5. Exploration of the potential synergistic effects of this compound with other drugs or natural compounds.
Conclusion:
In conclusion, this compound is a pyridine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This compound has potential therapeutic applications in various fields of medicine. The synthesis method of this compound is relatively simple, and the compound has several advantages for lab experiments. However, there are also some limitations of this compound for lab experiments, such as limited solubility in water and high melting point. The future directions for the research on this compound include the development of this compound-based drugs, investigation of the molecular mechanism of action, optimization of the synthesis method, study of the pharmacokinetics and pharmacodynamics, and exploration of the potential synergistic effects with other drugs or natural compounds.
properties
IUPAC Name |
3,4-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSCFQLIWUDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)



![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)
![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)
